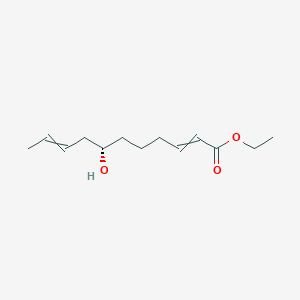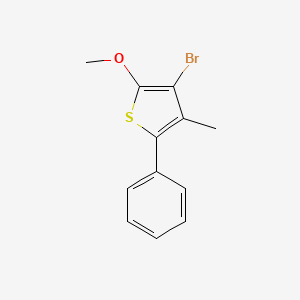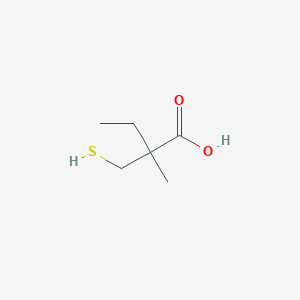
2-Methyl-2-(sulfanylmethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(sulfanylmethyl)butanoic acid is an organic compound with the molecular formula C6H12O2S It is a branched-chain alkyl carboxylic acid that contains a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(sulfanylmethyl)butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-Methyl-2-(sulfanylmethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group can participate in binding interactions, influencing the activity of biological molecules. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A structurally similar compound with a methyl group instead of a sulfanylmethyl group.
2-Methyl-2-(hydroxymethyl)butanoic acid: Contains a hydroxymethyl group instead of a sulfanylmethyl group.
Uniqueness
2-Methyl-2-(sulfanylmethyl)butanoic acid is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
656241-01-9 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-methyl-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(2,4-9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
PUMCUGNRHINYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
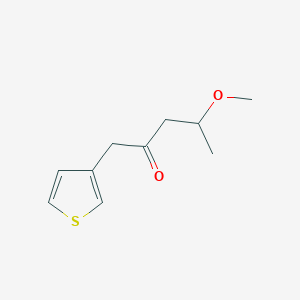
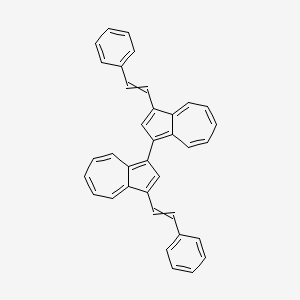

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
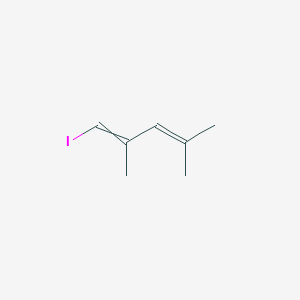
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
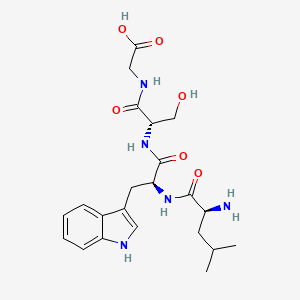
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
